molecular formula C5H6ClN3 B11803854 3-Chloro-5-hydrazinylpyridine

3-Chloro-5-hydrazinylpyridine

Katalognummer: B11803854
Molekulargewicht: 143.57 g/mol
InChI-Schlüssel: AANYXDQQFJFCPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a pyridine derivative that contains both a chlorine atom and a hydrazine group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydrazinylpyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The process includes the following steps :

    Mixing: 2,3-dichloropyridine is mixed with hydrazine hydrate.

    Reflux Reaction: The mixture is subjected to a reflux reaction in the presence of a polar solvent such as methanol, ethanol, dimethylformamide, or tetrahydrofuran for 4-8 hours.

    Cooling and Filtration: After the reaction, the mixture is cooled to room temperature and vacuum filtered to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of high-yield synthesis techniques and efficient reaction conditions to ensure the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound inhibits bacterial growth by interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-5-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C5H6ClN3

Molekulargewicht

143.57 g/mol

IUPAC-Name

(5-chloropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H6ClN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2

InChI-Schlüssel

AANYXDQQFJFCPC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1Cl)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.